molecular formula C12H13NO5 B253563 Dimethyl 4-(acetylamino)isophthalate

Dimethyl 4-(acetylamino)isophthalate

Katalognummer B253563
Molekulargewicht: 251.23 g/mol
InChI-Schlüssel: AHXVBCYCPXILLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 4-(acetylamino)isophthalate is a chemical compound that belongs to the family of phthalates. It is commonly used as a building block in the synthesis of various organic compounds. The compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of Dimethyl 4-(acetylamino)isophthalate is not fully understood. However, it is believed that the compound interacts with various biological molecules, including proteins and enzymes, to produce its desired effects.
Biochemical and Physiological Effects:
Studies have shown that Dimethyl 4-(acetylamino)isophthalate can affect various biochemical and physiological processes in the body. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Dimethyl 4-(acetylamino)isophthalate in lab experiments has several advantages. The compound is readily available, relatively inexpensive, and easy to synthesize. However, the compound has limitations, including its low solubility in water and limited stability under certain conditions.

Zukünftige Richtungen

There are several future directions for the research and development of Dimethyl 4-(acetylamino)isophthalate. These include the development of new drugs and therapies, the synthesis of new organic materials and polymers, and the exploration of its potential applications in the field of nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesemethoden

The synthesis of Dimethyl 4-(acetylamino)isophthalate involves the reaction between 4-aminophthalic acid and acetic anhydride in the presence of a catalyst. The reaction results in the formation of the desired product with a yield of approximately 70%.

Wissenschaftliche Forschungsanwendungen

Dimethyl 4-(acetylamino)isophthalate has been extensively studied for its potential applications in various fields of science. The compound has shown promising results in the development of new drugs, organic materials, and polymers.

Eigenschaften

Produktname

Dimethyl 4-(acetylamino)isophthalate

Molekularformel

C12H13NO5

Molekulargewicht

251.23 g/mol

IUPAC-Name

dimethyl 4-acetamidobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H13NO5/c1-7(14)13-10-5-4-8(11(15)17-2)6-9(10)12(16)18-3/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

AHXVBCYCPXILLV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)C(=O)OC

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.